molecular formula C15H10O6 B600352 7,8,3',4'-Tetrahydroxyisoflavone CAS No. 176786-87-1

7,8,3',4'-Tetrahydroxyisoflavone

Cat. No.: B600352
CAS No.: 176786-87-1
M. Wt: 286.24
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Description

7,8,3’,4’-Tetrahydroxyisoflavone is a polyhydroxylated isoflavone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of four hydroxyl groups attached to the isoflavone skeleton, specifically at the 7, 8, 3’, and 4’ positions. Isoflavones are a subclass of flavonoids, which are widely distributed in the plant kingdom and are known for their antioxidant, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,3’,4’-Tetrahydroxyisoflavone can be achieved through various synthetic routes. One common method involves the biotransformation of genistein and glycosides using the fungus Aspergillus aculeatus. This process involves the use of high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC/MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to identify and confirm the chemical structure of the product .

Industrial Production Methods: Industrial production of 7,8,3’,4’-Tetrahydroxyisoflavone typically involves the bioconversion of plant-derived compounds. For example, fructus sophorae can be bioconverted into 7,8,3’,4’-Tetrahydroxyisoflavone using Aspergillus aculeatus. This method yields a high purity product (96%) and is efficient, producing 120 mg of the compound from 20 g of fructus sophorae in 96 hours .

Chemical Reactions Analysis

Types of Reactions: 7,8,3’,4’-Tetrahydroxyisoflavone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups, which can participate in hydrogen bonding and other interactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize 7,8,3’,4’-Tetrahydroxyisoflavone.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

7,8,3’,4’-Tetrahydroxyisoflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8,3’,4’-Tetrahydroxyisoflavone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    7,3’,4’-Trihydroxyisoflavone: This compound is a major metabolite of daidzein and has similar antioxidant and anticancer properties.

    7,8,4’-Trihydroxyisoflavone: Known for its anti-inflammatory and cardioprotective effects.

Uniqueness: 7,8,3’,4’-Tetrahydroxyisoflavone is unique due to the specific arrangement of its hydroxyl groups, which confer distinct biological activities and reactivity compared to other isoflavones. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness .

Properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-7,8-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-10-3-1-7(5-12(10)18)9-6-21-15-8(13(9)19)2-4-11(17)14(15)20/h1-6,16-18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOBWBRUROXCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341606
Record name 7,8,3',4'-Tetrahydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176786-87-1
Record name 7,8,3',4'-Tetrahydroxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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